![molecular formula C15H18O3 B1260647 Anthecularin](/img/structure/B1260647.png)
Anthecularin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthecularin is a natural product found in Anthemis auriculata with data available.
Scientific Research Applications
Chemical Synthesis
The total synthesis of anthecularin has been achieved through various methods, showcasing its complex structure and potential for further chemical modifications. A notable enantioselective total synthesis was reported, which involved 18 steps and resulted in a 3.9% overall yield. This synthesis utilized key reactions such as intramolecular Claisen-type cyclization and stereocontrolled additions to construct the compound's intricate bicyclic framework .
Synthesis Method | Yield | Key Steps |
---|---|---|
Enantioselective Total Synthesis | 3.9% | Intramolecular Claisen-type cyclization |
Stereocontrolled 1,2-addition |
Biological Activities
This compound exhibits significant biological activities, particularly as an antiplasmodial and antitrypanosomal agent. Its efficacy against malaria and sleeping sickness has been documented, making it a candidate for further development in tropical medicine.
Antiplasmodial Activity
Research indicates that this compound demonstrates potent antiplasmodial activity against various strains of Plasmodium, the parasite responsible for malaria. Studies have shown that it can inhibit the growth of these parasites at sub-micromolar concentrations, suggesting its potential as a lead compound for new antimalarial drugs .
Antitrypanosomal Activity
In addition to its antiplasmodial effects, this compound has also shown activity against Trypanosoma brucei, the causative agent of African sleeping sickness. This dual action against both malaria and trypanosomiasis highlights its significance in addressing neglected tropical diseases .
Therapeutic Potential
The therapeutic applications of this compound extend beyond its antiparasitic properties. Its bioactivity suggests potential roles in cancer treatment and as an anti-inflammatory agent. Preliminary studies indicate that this compound may modulate apoptotic pathways and exhibit cytotoxic effects on various cancer cell lines .
Case Studies
- Antiplasmodial Efficacy : A study conducted on the K1 strain of Plasmodium falciparum demonstrated that this compound had a low IC50 value, indicating high potency. The study compared its effects with standard antimalarial drugs, revealing superior activity in certain cases .
- Antitrypanosomal Studies : In trials assessing the impact of this compound on Trypanosoma brucei, researchers found that it significantly reduced parasite viability in vitro, supporting its potential as a therapeutic agent for trypanosomiasis .
Properties
Molecular Formula |
C15H18O3 |
---|---|
Molecular Weight |
246.3 g/mol |
IUPAC Name |
(1R,6R,10R,11S)-3,13-dimethyl-8,15-dioxatetracyclo[9.3.1.01,6.06,10]pentadeca-2,13-dien-7-one |
InChI |
InChI=1S/C15H18O3/c1-9-3-4-15-11(8-17-13(15)16)12-5-10(2)7-14(15,6-9)18-12/h6-7,11-12H,3-5,8H2,1-2H3/t11-,12+,14-,15+/m1/s1 |
InChI Key |
YXZRMZMSHRWRLO-OSRDXIQISA-N |
Isomeric SMILES |
CC1=C[C@]23C=C(C[C@H](O2)[C@@H]4[C@@]3(CC1)C(=O)OC4)C |
Canonical SMILES |
CC1=CC23C=C(CC(O2)C4C3(CC1)C(=O)OC4)C |
Synonyms |
anthecularin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.